N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-3-22-12-5-4-10(6-16-12)14-19-13(23-20-14)7-17-15(21)11-8-24-9(2)18-11/h4-6,8H,3,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXHODXCKWXFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylthiazole-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Ring Functionalization: The ethoxy group is introduced into the pyridine ring via nucleophilic substitution reactions, often using ethyl halides in the presence of a base.
Thiazole Ring Formation: The thiazole ring is formed through the condensation of α-haloketones with thioureas.
Coupling Reactions: The final step involves coupling the oxadiazole and thiazole intermediates through a suitable linker, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to hydrazides or other reduced forms.
Substitution: The ethoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the ethoxy group can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylthiazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be studied to develop new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylthiazole-4-carboxamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Thiazole Carboxamide Derivatives
Compounds such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (Fig. 3 in ) share the thiazole-carboxamide scaffold but lack the 1,2,4-oxadiazole moiety. The absence of the oxadiazole ring in these analogs reduces rigidity and may impact binding affinity in biological targets.
Table 1: Key Structural Differences
1,2,4-Oxadiazole-Containing Compounds
The antimicrobial agent 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () shares the oxadiazole core but substitutes the pyridinyl and thiazole groups with nitrophenyl and phenoxyphenyl moieties. The target compound’s ethoxypyridinyl group may confer better solubility than the nitro group, which is often associated with toxicity. Furthermore, the methylthiazole-carboxamide side chain could enable hydrogen bonding with biological targets, a feature absent in simpler oxadiazole derivatives .
Table 3: Hypothetical Activity Comparison
Analytical and Computational Characterization
- Structural Elucidation : The target compound’s structure would likely be confirmed via $ ^1H $ NMR, $ ^13C $ NMR, and HRMS, as employed in and .
- Crystallography : If crystallized, SHELX software () could refine its structure, leveraging high-resolution data to analyze bond lengths and angles critical for activity .
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylthiazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N5O3S, with a molecular weight of approximately 381.41 g/mol. The compound features a unique combination of functional groups that contribute to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O3S |
| Molecular Weight | 381.41 g/mol |
| CAS Number | 2034322-28-4 |
Synthesis
The synthesis of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)-2-methylthiazole-4-carboxamide typically involves multi-step synthetic pathways. Common methods include:
- Formation of the Oxadiazole Ring : This step often involves cyclization reactions using ethoxypyridine derivatives and acyl hydrazides.
- Introduction of Thiazole Moiety : The thiazole ring is integrated through specific coupling reactions.
- Final Carboxamide Formation : The final step involves the introduction of the carboxamide functional group.
Biological Activity
Research indicates that compounds containing oxadiazole and thiazole moieties exhibit significant biological activities, including:
Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell walls.
Anticancer Properties : Compounds with oxadiazole structures have been documented to inhibit cancer cell proliferation in various studies. Their mechanism often involves interference with cellular signaling pathways crucial for tumor growth.
Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
The exact mechanism of action for N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)-2-methylthiazole-4-carboxamide remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation.
- Receptor Interaction : Binding studies suggest that it may interact with receptors or enzymes critical to various biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
